![molecular formula C26H28N2O5 B299422 N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299422.png)
N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide is a chemical compound that has recently gained attention in scientific research. This compound is known for its potential therapeutic applications in various fields, including cancer research, immunology, and drug discovery. In
Wirkmechanismus
The mechanism of action of N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various cellular pathways involved in cancer growth and immune modulation.
Biochemical and Physiological Effects:
N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has shown promising results in various scientific research studies, making it a valuable tool for researchers. However, one of the limitations of this compound is its complex synthesis method, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide. One potential direction is the further exploration of its potential therapeutic applications in cancer research, immunology, and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient and cost-effective synthesis methods may increase the accessibility of this compound to researchers.
Synthesemethoden
N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of 2-(2,6-dimethylphenoxy)ethylamine, which is then reacted with 2-(3-methoxyanilino)-2-oxoethyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide has shown promising results in various scientific research studies. One of the primary applications of this compound is in cancer research, where it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has shown potential in immunology research, where it has been found to modulate the immune response in animal models. Furthermore, N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide has shown promise in drug discovery research, where it has been found to act as a potential lead compound for the development of new drugs.
Eigenschaften
Produktname |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide |
---|---|
Molekularformel |
C26H28N2O5 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C26H28N2O5/c1-18-8-6-9-19(2)25(18)32-15-14-27-26(30)22-12-4-5-13-23(22)33-17-24(29)28-20-10-7-11-21(16-20)31-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
VBSYYQBMTDDOKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.